molecular formula C7H9BrClNO B12431703 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B12431703
M. Wt: 238.51 g/mol
InChI Key: LVZAFCJYVKKYMY-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is a halogenated pyridine derivative with a hydroxyl group and a hydrochloride salt. Key properties include:

  • Molecular Formula: C₇H₉BrClNO
  • Molecular Weight: 238.51 g/mol
  • CAS Numbers: 1955531-19-7 (racemic) and 1909293-76-0 (R-enantiomer) .
  • Structural Features: A pyridine ring substituted with bromine at the 3-position and an ethanol group at the 2-position, stabilized as a hydrochloride salt.

This compound is primarily used in pharmaceutical and agrochemical research due to its reactivity in substitution and coupling reactions. Its hydrochloride form enhances solubility in polar solvents, making it suitable for synthetic applications .

Properties

Molecular Formula

C7H9BrClNO

Molecular Weight

238.51 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H8BrNO.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-5,10H,1H3;1H

InChI Key

LVZAFCJYVKKYMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)Br)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 3-bromopyridine with ethylene oxide in the presence of a base to form the desired product. The reaction conditions usually include a solvent such as tetrahydrofuran and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 1-(3-bromopyridin-2-yl)ethanal or 1-(3-bromopyridin-2-yl)ethanoic acid.

    Reduction: Formation of 1-(3-pyridin-2-yl)ethan-1-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethan-1-ol group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Halogenated Pyridine Derivatives

Table 1: Comparison of Halogenated Pyridine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Notable Properties
1-(3-Bromopyridin-2-yl)ethan-1-ol HCl 1955531-19-7 C₇H₉BrClNO 238.51 Bromopyridine, ethanol, HCl salt Not reported High solubility in polar solvents
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol 60/333,039 (US) C₁₀H₈F₆O 258.16 Bis(trifluoromethyl)phenyl, chiral center Not reported Synthesized via dynamic kinetic resolution
1-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-3-amine HCl EN300-26861263 C₁₀H₁₁ClFN₃O 243.67 Fluorophenyl, methoxy, pyrazole, amine Not reported Potential bioactive scaffold

Key Observations :

  • Halogen Influence : Bromine in the target compound offers distinct electronic effects compared to fluorine in (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, influencing reactivity in cross-coupling reactions .
  • Salt Formation : Hydrochloride salts (e.g., target compound vs. 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazol-3-amine HCl) improve crystallinity and stability, critical for pharmaceutical formulations .

Hydrochloride Salts with Heterocyclic Cores

Table 2: Hydrochloride Salts with Varied Heterocycles
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method
1-[β-(Phenylalkoxy)-phenethyl]-1H-pyrazolium HCl (7a) Not reported C₂₀H₂₁ClN₂O₂ 356.85 Pyrazolium core, phenethyl, alkoxy Reaction of pyrazol-1-yl ethanol with arylalkyl halides
2-[1-(Piperidin-3-ylmethyl)-1H-triazol-4-yl]ethan-1-ol HCl 3D-EWC12524 C₁₀H₁₉ClN₄O 246.74 Triazole, piperidine, ethanol Click chemistry-based synthesis
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol HCl 1803611-56-4 C₈H₁₃BrClNOS 287.62 Thiophene, bromine, ethanol, amine Alkylation of thiophene derivatives

Key Observations :

  • Core Heterocycles : Pyridine (target compound) vs. pyrazolium or triazole cores alter electronic density and hydrogen-bonding capacity.
  • Synthetic Routes : The target compound’s synthesis involves direct halogenation and salt formation , whereas pyrazolium derivatives require multi-step alkylation and acid treatment .

Functional Group and Bioactivity Comparison

Table 3: Functional Group Impact on Bioactivity
Compound Name Functional Groups Potential Applications Research Findings
1-(3-Bromopyridin-2-yl)ethan-1-ol HCl Bromopyridine, ethanol, HCl Kinase inhibition, agrochemicals Bromine enhances electrophilicity for SNAr reactions
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one HCl Ketone, aminopyrrolidine, methoxy CNS therapeutics Aminopyrrolidine improves blood-brain barrier penetration
2-{[4-(Aminomethyl)phenyl]sulfanyl}ethan-1-ol HCl Sulfanyl, aminomethyl, ethanol Antioxidant prodrugs Sulfanyl group confers radical-scavenging activity

Key Observations :

  • Bioactivity Drivers: The bromopyridine group in the target compound is critical for targeting enzyme active sites, whereas sulfanyl or aminopyrrolidine groups in analogues enable antioxidant or CNS-targeting properties .
  • Solubility : Hydrochloride salts universally enhance aqueous solubility, but bulkier substituents (e.g., trifluoromethyl groups in ) may reduce bioavailability.

Biological Activity

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride features a bromopyridine moiety and an ethan-1-ol group, which contribute to its solubility and biological interactions. The presence of the bromine atom at the 3-position enhances its reactivity and potential binding affinity to various biological targets.

The biological activity of 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and hydroxyl group facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor functions. This compound's ability to alter biochemical pathways underlies its therapeutic potential in various conditions.

Antibacterial Activity

Research has demonstrated that 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride exhibits significant antibacterial properties. In studies employing the agar disc-diffusion method, it was tested against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Proteus mirabilis0.020 mg/mL

These results indicate that the compound has potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory Activity

In addition to its antibacterial properties, 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride has been explored for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its broader antimicrobial activity. It demonstrated effectiveness against several fungi, indicating its potential as a dual-action antimicrobial agent .

Case Studies and Research Findings

Several studies highlight the compound's efficacy:

  • Study on Antibacterial Activity : A study published in MDPI evaluated various derivatives of bromopyridine, including 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride. The compound exhibited significant inhibition against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanisms : Another research article explored the anti-inflammatory mechanisms of similar compounds, providing insights into how structural modifications can enhance bioactivity. The findings suggest that the hydroxyl group plays a crucial role in modulating inflammatory responses.
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have indicated that modifications to the bromopyridine ring can significantly affect biological activity. This highlights the importance of structural optimization in drug design for enhancing therapeutic efficacy .

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